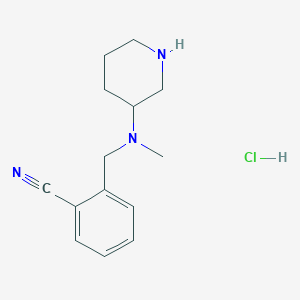

![molecular formula C25H21F3N2OS B2829671 2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 681276-69-7](/img/structure/B2829671.png)

2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been found in many important synthetic drug molecules . The compound you mentioned seems to be a complex indole derivative with various functional groups attached.

Synthesis Analysis

The synthesis of indole derivatives is a topic of interest in the scientific community . For instance, N-(indol-2-yl)amides and N-(indol-3-yl)amides have been synthesized using cheap and readily available substrates in the Curtius rearrangement of indole-3-carboxazide .Molecular Structure Analysis

Indole is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature . The specific molecular structure of the compound you mentioned would require more specific information or a dedicated analysis.Chemical Reactions Analysis

The chemical reactions involving indole derivatives can vary widely depending on the specific functional groups present . For instance, benzoylated products have been synthesized by the benzoylation of substituted phenols under low temperature .Physical And Chemical Properties Analysis

Indole derivatives are generally crystalline and colorless in nature with specific odors . The exact physical and chemical properties of the compound you mentioned would require a dedicated analysis.Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study focused on synthesizing novel derivatives of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide to determine their antimicrobial activity, revealing potential in structure-activity relationships and offering a basis for further exploration into antimicrobial agents (Bhushan A. Baviskar et al., 2013).

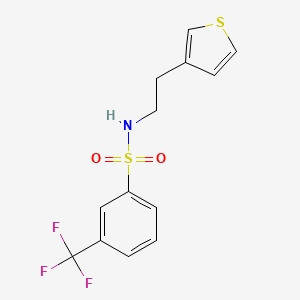

Crystal Structure and Sulfonamide Derivatives

Research on the crystal structure of similar compounds has provided insights into the configuration and potential interactions of complex molecules, aiding in the understanding of their biological and chemical properties. Studies have detailed the structures of various acetamide derivatives, which could be foundational for analyzing related compounds (Xiao-Qing Cai et al., 2009).

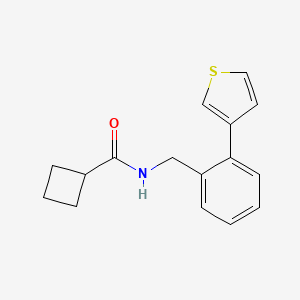

Molecular Docking and Anti-inflammatory Drug Design

A study on the design and synthesis of an indole acetamide derivative highlighted its anti-inflammatory activity confirmed by in silico modeling. This research points to the compound's interaction with cyclooxygenase domains, suggesting the compound's therapeutic potential and illustrating the broader applications of acetamide derivatives in drug development (F. H. Al-Ostoot et al., 2020).

Glutaminase Inhibition for Cancer Therapy

Another application involves the synthesis and evaluation of BPTES analogs, which are derivatives aimed at inhibiting glutaminase. This enzyme is a target for cancer therapy, and the development of potent inhibitors could lead to new treatments. The research demonstrates the potential of acetamide derivatives in addressing complex diseases like cancer (K. Shukla et al., 2012).

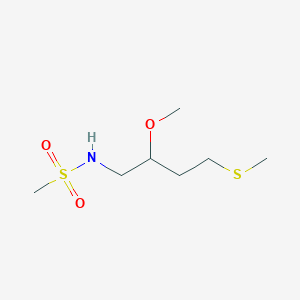

Antioxidant and Coordination Complexes

Acetamide derivatives have also been explored for their antioxidant activities. Studies synthesizing new compounds have shown significant antioxidant properties, indicating their potential in preventing oxidative stress-related diseases. Furthermore, coordination complexes constructed from acetamide derivatives have demonstrated interesting self-assembly processes and antioxidant activities, underscoring their versatility in chemical and biological research (K. Chkirate et al., 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21F3N2OS/c1-17-10-12-18(13-11-17)14-30-15-23(19-6-2-5-9-22(19)30)32-16-24(31)29-21-8-4-3-7-20(21)25(26,27)28/h2-13,15H,14,16H2,1H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRYLJAKVVRHBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B2829593.png)

![N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide](/img/structure/B2829597.png)

![1-(3-methyl-7-{3-[(4-methylpyrimidin-2-yl)sulfanyl]propyl}-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2829598.png)

![3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2829600.png)

![methyl 2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2829602.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2829609.png)

![N-(2-chlorobenzyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2829611.png)